molecular formula C10H11NOS B1422472 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile CAS No. 1269152-73-9

2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile

Cat. No. B1422472
M. Wt: 193.27 g/mol
InChI Key: RSCSOZRXSWSKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile” is a chemical compound with the CAS Number: 1269152-73-9 . It has a molecular weight of 193.27 and its IUPAC name is [3-methoxy-4-(methylsulfanyl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NOS/c1-12-9-7-8(5-6-11)3-4-10(9)13-2/h3-4,7H,5H2,1-2H3 . This indicates that the compound has a carbon backbone with a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the phenyl ring, and a nitrile group (-CN) attached to the carbon adjacent to the phenyl ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.27 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.

The safety information and Material Safety Data Sheet (MSDS) can be found on the product link . It’s important to handle this compound with appropriate safety measures.

Scientific Research Applications

Inhibitory Effects on Gastric Secretion

  • SCH 28080, a related compound to 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile, has been shown to significantly inhibit gastric acid secretion and peptic activity, suggesting potential in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).

Electrochemical Studies

  • A study investigated the electrochemical reduction of aryl thiocyanates, including compounds with methoxy and methyl substituents, in acetonitrile, revealing insights into the reductive cleavage mechanism of the S-CN bond (Houmam, Hamed, & Still, 2003).

Synthesis and Chemical Reactions

  • The synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile, a structurally related compound, has been reported with a focus on the factors affecting its production (Wang Qing-xiu, 2012).
  • Research on the electrochemical oxidation of various compounds in acetonitrile, including derivatives with methoxy groups, provides insights into the reaction mechanisms in this solvent (Müller, Lamberts, & Evers, 1996).

Potential in Drug Development

  • A study involving a compound with a methoxy and methylsulfanyl group focused on its binding and cleavage in blood, highlighting its potential in antitumor therapy (Kestell et al., 1988).

Catalysis and Chemical Transformations

  • The compound has been used in studies exploring catalytic processes, such as the mono-methylation of phenyl acetonitrile, which is significant in pharmaceutical applications (Molleti & Yadav, 2017).

properties

IUPAC Name

2-(3-methoxy-4-methylsulfanylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-9-7-8(5-6-11)3-4-10(9)13-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCSOZRXSWSKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.